molecular formula C13H21N3 B1482459 6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-amine CAS No. 2092723-67-4

6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-amine

Cat. No. B1482459
CAS RN: 2092723-67-4
M. Wt: 219.33 g/mol
InChI Key: RXULYAHKFBWIKO-UHFFFAOYSA-N
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Description

6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-amine, also known as 6-CE2MPA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing both pyrimidine and amine functional groups, and is of interest due to its unique properties.

Scientific Research Applications

Chemical Synthesis and Transformations Aminopyrimidines and their derivatives undergo a variety of chemical reactions that are significant for synthetic chemistry. The transformation of heterocyclic compounds, including pyrimidines, through reactions with nucleophiles such as potassium amide in liquid ammonia, showcases the chemical flexibility and reactivity of these compounds. These reactions can lead to the formation of new compounds with different functional groups, highlighting their utility in creating novel molecules for further study or application (Hertog et al., 2010).

Crystallography and Structural Analysis Crystallographic studies on aminopyrimidines provide insight into their molecular structures, revealing the nature of their bonding, stereochemistry, and potential for forming hydrogen bonds. These insights are crucial for understanding the physical properties of these compounds and their interactions with other molecules, which can be relevant for materials science and molecular engineering (Hoffman et al., 2009).

Molecular Fragmentation Studies Investigations into the fragmentation patterns of aminopyrimidines under certain conditions, such as electrospray ionization, contribute to the understanding of their stability and reactivity. This knowledge is valuable for analytical chemistry, where understanding the behavior of compounds under various conditions is essential for developing analytical methods and interpreting data (Erkin et al., 2015).

Functional Material Development The exploration of aminopyrimidines in the development of materials, such as those for carbon dioxide capture, showcases their potential application in addressing environmental challenges. The study of amines impregnated on silica surfaces, including pyrimidine derivatives, offers insights into designing materials with enhanced adsorption properties for greenhouse gas mitigation (Sanz-Pérez et al., 2016).

Quantum Chemical Insights Quantum chemical studies on aminopyrimidine derivatives shed light on their electronic structures, reactivity, and stability. Such research provides foundational knowledge that can inform the design and synthesis of new compounds with desired properties, supporting advancements in pharmaceuticals, agrochemicals, and materials science (Ali et al., 2021).

properties

IUPAC Name

6-(2-cyclohexylethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-10-15-12(9-13(14)16-10)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXULYAHKFBWIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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